N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide
Description
This compound features a pyrazole core substituted with a methyl group at position 1, phenoxy at position 5, and trifluoromethyl (CF₃) at position 2. A methylene bridge connects the pyrazole to a benzamide group, which is further substituted with a CF₃ at position 3. The dual trifluoromethyl groups enhance lipophilicity and metabolic stability, while the phenoxy moiety may contribute to π-π stacking interactions in biological targets .
Properties
IUPAC Name |
N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F6N3O2/c1-29-18(31-14-8-3-2-4-9-14)15(16(28-29)20(24,25)26)11-27-17(30)12-6-5-7-13(10-12)19(21,22)23/h2-10H,11H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRIFGZMAZSNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may start with the preparation of the pyrazole ring, followed by the introduction of the phenoxy and trifluoromethyl groups. The final step often involves the formation of the benzamide linkage.
-
Step 1: Synthesis of Pyrazole Ring
Reagents: Hydrazine hydrate, ethyl acetoacetate
Conditions: Reflux in ethanol
Reaction: Formation of 3-methyl-1-phenyl-5-pyrazolone
Chemical Reactions Analysis
Types of Reactions
N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The benzamide group can be reduced to form amine derivatives.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic medium
Reduction: Lithium aluminum hydride (LiAlH4) in ether
Substitution: Sodium hydride (NaH) in DMF
Major Products
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its unique structural features.
Agrochemicals: Possible application as a pesticide or herbicide.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Below is a comparative analysis of structurally related benzamide-pyrazole derivatives:
Key Comparative Insights
Trifluoromethyl Substitution Patterns
- The 3-CF₃ on the benzamide may induce steric hindrance compared to flutolanil’s 2-CF₃, altering binding pocket interactions in biological targets .
Pyrazole Substituent Effects
- 1-Methyl substitution on the pyrazole (common in all analogs) likely prevents metabolic deactivation via N-demethylation, enhancing in vivo stability .
Physicochemical and Computational Data
Note: Docking scores are illustrative; actual data require experimental validation .
Q & A
Q. Q1. What synthetic methodologies are optimal for preparing N-[[1-methyl-5-phenoxy-3-(trifluoromethyl)pyrazol-4-yl]methyl]-3-(trifluoromethyl)benzamide, and how can reaction yields be maximized?
Answer: The synthesis typically involves multi-step protocols, such as coupling pyrazole intermediates with benzamide derivatives. Key steps include:
- Pyrazole functionalization : Introduce phenoxy and trifluoromethyl groups via nucleophilic substitution or cross-coupling reactions under Pd catalysis .
- Amide bond formation : Use coupling agents like HBTU or EDCI with DMF as a solvent, followed by purification via column chromatography (silica gel, hexane/EtOAc gradients) .
- Optimization : Yields >80% are achieved by maintaining anhydrous conditions, precise stoichiometry (1:1.1 molar ratio for intermediates), and reaction temperatures between 0–25°C .
Q. Q2. How can the structural integrity of this compound be confirmed post-synthesis?
Answer: Combine spectroscopic and crystallographic methods:
- NMR : Analyze and NMR spectra for characteristic peaks (e.g., trifluoromethyl at ~110–120 ppm in ) .
- Mass spectrometry : Confirm molecular weight via ESI-MS, ensuring accurate mass within ±2 ppm .
- X-ray crystallography : Use ORTEP-3 or similar software to resolve crystal structures and validate stereochemistry .
Advanced Research Questions
Q. Q3. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?
Answer: Employ molecular docking and dynamics simulations:
- Docking : Use AutoDock Vina to screen against kinase domains (e.g., EGFR, VEGFR2) with Lamarckian genetic algorithms. Set grid boxes to 25 ų, centered on active sites .
- Scoring : Prioritize poses with lowest binding energy (ΔG ≤ -9 kcal/mol) and validate via MM/GBSA free-energy calculations .
- Dynamics : Run 100 ns MD simulations in GROMACS to assess stability (RMSD ≤ 2 Å) and ligand-protein hydrogen bonding patterns .
Q. Q4. How can contradictions in reported biological activity data (e.g., IC₅₀ variability) be resolved?
Answer: Standardize experimental design:
- Assay conditions : Maintain consistent ATP concentrations (e.g., 10 µM for kinase assays) and pH buffers (HEPES, pH 7.5) .
- Control compounds : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .
- Data analysis : Apply Hill slope corrections and use nonlinear regression (GraphPad Prism) to calculate IC₅₀ with 95% confidence intervals .
Q. Q5. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic (PK) and toxicity profiles?
Answer:
- In vitro :
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .
- In vivo :
- Plasma exposure : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 24 h for AUC calculations .
- Toxicity : Conduct 14-day repeat-dose studies, monitoring ALT/AST levels and histopathology .
Q. Q6. How can structure-activity relationships (SAR) be explored to enhance target selectivity?
Answer: Modify substituents systematically:
- Pyrazole ring : Replace phenoxy with electron-withdrawing groups (e.g., nitro) to enhance π-π stacking with hydrophobic kinase pockets .
- Benzamide moiety : Introduce para-fluoro substituents to improve metabolic stability (reduced CYP2C9 metabolism) .
- SAR validation : Test derivatives in orthogonal assays (e.g., SPR for binding kinetics, thermal shift assays for target engagement) .
Methodological Considerations
Q. Q7. What analytical techniques are critical for assessing purity and stability during long-term storage?
Answer:
- HPLC : Use C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water gradients (0.1% TFA); purity ≥95% by AUC .
- Stability studies : Store at -20°C under argon; monitor degradation via LC-MS every 3 months (degradants ≤2%) .
Q. Q8. How can synthetic byproducts or regioisomers be identified and mitigated?
Answer:
- Byproduct analysis : Use HRMS and -DOSY to distinguish regioisomers (e.g., N-methyl vs. O-methyl derivatives) .
- Chromatographic separation : Optimize chiral columns (e.g., Chiralpak IA) with heptane/ethanol (90:10) to resolve enantiomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
